Ethoxymethyl(diphenyl)silane

Description

Overview of Organosilicon Compounds in Contemporary Chemical Research

The field of organosilicon chemistry has expanded significantly, with a continuous increase in publications reflecting its growing importance. bldpharm.com These compounds are integral to modern science and technology, finding use in electronics, construction, pharmaceuticals, and personal care products due to their characteristic thermal stability and chemical resistance. lookchem.com The versatility of organosilicon compounds stems from the unique nature of the silicon atom, which can form stable bonds with various elements and participate in hypervalent states, allowing it to have higher coordination numbers than carbon. sigmaaldrich.comalfa-chemistry.com

Contemporary research in this area is diverse, exploring new frontiers such as the application of organosilicon compounds in transition metal-catalyzed cross-coupling reactions and their use as stoichiometric reductants in stereoselective catalytic reductions. bldpharm.com The ability to form strong silicon-oxygen (Si-O) and silicon-fluorine (Si-F) bonds, which are significantly stronger than silicon-carbon (Si-C) or silicon-hydrogen (Si-H) bonds, is a key factor in their utility. sigmaaldrich.com This rich and varied chemistry continues to drive innovation in organic synthesis and materials science. bldpharm.comsigmaaldrich.com

Significance of Alkoxysilanes in Synthetic and Materials Science Fields

Alkoxysilanes, compounds possessing at least one alkoxy group (-OR) attached to a silicon atom, are fundamental building blocks in both synthetic chemistry and materials science. Their significance lies in their ability to undergo hydrolysis and condensation reactions. In the presence of water, the alkoxy groups are hydrolyzed to form silanol (B1196071) groups (Si-OH), which can then condense to form stable siloxane bonds (Si-O-Si). gelest.comatomfair.com This process is the basis for the sol-gel method, widely used to create silica-based materials, coatings, and adhesives. mdpi.com

The functional versatility of alkoxysilanes allows them to act as powerful modifiers for material properties. atomfair.com They are extensively used as coupling agents to enhance adhesion between organic polymers and inorganic substrates, creating stronger and more durable composite materials. gelest.comsmolecule.com In coatings, they improve water repellency, durability, and adhesion. gelest.comatomfair.com The specific organic and alkoxy groups attached to the silicon atom can be tailored to fine-tune the properties of the resulting materials for a wide range of applications, from construction and automotive industries to advanced electronics and nanotechnology. gelest.comatomfair.com

Contextualization of Ethoxymethyl(diphenyl)silane within Diphenylsilane (B1312307) Derivatives

This compound, also known as diphenylmethylethoxysilane, belongs to the class of diphenylsilane derivatives. alfa-chemistry.com The parent compound, diphenylsilane ((C₆H₅)₂SiH₂), is a versatile organosilicon compound used as a precursor for a variety of silicon-based materials, including silicone polymers, advanced ceramics, and films for the semiconductor industry. smolecule.comsigmaaldrich.com Derivatives of diphenylsilane are explored for applications in materials science, such as in UV-curing materials and for developing materials for electronic displays.

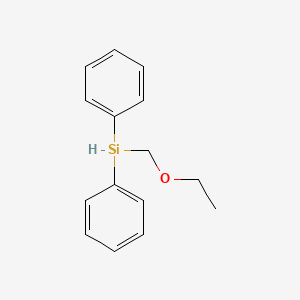

This compound is specifically an alkoxysilane derivative of diphenylsilane, combining the structural features of both classes. It features two phenyl groups and one methyl group directly attached to the silicon atom, along with one ethoxy group.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1825-59-8 |

| Molecular Formula | C₁₅H₁₈OSi |

| Molecular Weight | 242.39 g/mol |

| IUPAC Name | ethoxy-methyl-diphenylsilane |

| Synonyms | Diphenylmethylethoxysilane, Ethoxy-methyl-diphenylsilane |

Note: This data is compiled from chemical supplier databases for research purposes. alfa-chemistry.com

The presence of the ethoxy group makes it susceptible to hydrolysis and condensation, a characteristic feature of alkoxysilanes. This reactivity suggests its potential use as a monomer or cross-linking agent in the synthesis of polysiloxanes or as a surface modification agent. The diphenyl and methyl groups influence the compound's steric and electronic properties, which in turn affect its reactivity and the properties of any resulting polymers or materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethoxymethyl(diphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18OSi/c1-2-16-13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZRFFOGMIQCFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC[SiH](C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of Ethoxymethyl Diphenyl Silane

Hydrolysis and Condensation Pathways of Alkoxysilanes

The presence of an ethoxy group makes ethoxymethyl(diphenyl)silane susceptible to hydrolysis, a characteristic reaction of alkoxysilanes. This process involves the cleavage of the silicon-oxygen bond by water, leading to the formation of a silanol (B1196071) and ethanol (B145695). The subsequent condensation of these silanol intermediates results in the formation of siloxane structures.

Kinetics and Mechanisms of Hydrolytic Processes

The hydrolysis of alkoxysilanes, including this compound, can be catalyzed by both acids and bases. researchgate.net The reaction is generally considered to be a nucleophilic substitution at the silicon center.

Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom of the ethoxy group, which makes it a better leaving group. researchgate.net Subsequently, a water molecule attacks the silicon atom in a concerted or stepwise manner, leading to the displacement of ethanol and the formation of a silanol.

In basic media, the hydrolysis proceeds through the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. researchgate.net This forms a pentacoordinate silicon intermediate, which then breaks down to yield the silanol and an ethoxide ion. The ethoxide ion is subsequently protonated by water.

Ph2(CH3)Si-OCH2CH3 + H2O ⇌ Ph2(CH3)Si-OH + CH3CH2OH

Factors Influencing Reaction Rates (e.g., pH, Steric and Electronic Effects)

Several factors significantly influence the rate of hydrolysis of alkoxysilanes:

pH: The rate of hydrolysis is highly dependent on the pH of the reaction medium. nih.gov Generally, the reaction is slow at neutral pH and is significantly accelerated under both acidic and basic conditions. The minimum rate is typically observed around pH 7. nih.gov

Steric Effects: The steric bulk of the substituents on the silicon atom can affect the rate of hydrolysis. Larger, bulkier groups can hinder the approach of the nucleophile (water or hydroxide ion) to the silicon center, thereby slowing down the reaction. researchgate.net In this compound, the two phenyl groups create significant steric hindrance around the silicon atom.

Electronic Effects: The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups attached to the silicon atom can increase its electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate. Conversely, electron-donating groups decrease the rate. The phenyl groups in this compound are generally considered to be electron-withdrawing, which would tend to accelerate hydrolysis compared to alkylsilanes.

Formation and Polymerization of Siloxane Structures

The silanol product of hydrolysis, diphenyl(methyl)silanol, is often unstable and can undergo condensation reactions with other silanol molecules or with unreacted this compound molecules. researchgate.net This condensation leads to the formation of a silicon-oxygen-silicon linkage, which is the backbone of siloxane polymers. researchgate.net

The condensation reaction can also be catalyzed by acids or bases and results in the elimination of a molecule of water or ethanol:

Self-condensation of silanols: 2 Ph2(CH3)Si-OH → Ph2(CH3)Si-O-Si(CH3)Ph2 + H2O

Condensation with alkoxysilane: Ph2(CH3)Si-OH + Ph2(CH3)Si-OCH2CH3 → Ph2(CH3)Si-O-Si(CH3)Ph2 + CH3CH2OH

The extent of polymerization depends on the reaction conditions, such as the concentration of reactants, temperature, and the amount of water present. The formation of linear or cyclic siloxane oligomers and polymers is possible. rsc.org

Reductive Capabilities and Hydride Transfer Chemistry

While this compound itself does not possess a silicon-hydride (Si-H) bond and therefore is not a direct hydride donor, its derivatives and related silanes are extensively used as reducing agents in organic chemistry. researchgate.net To understand the reductive potential within this class of compounds, it is essential to consider the chemistry of closely related hydrosilanes, such as diphenylsilane (B1312307) (Ph2SiH2). The principles of hydride transfer from such silanes are fundamental to their application in reductions.

Selective Reductions in Organic Substrates

Hydrosilanes are valued for their ability to perform selective reductions of various functional groups. nih.gov The reactivity of the Si-H bond can be tuned by the substituents on the silicon atom. Phenyl groups, for instance, influence the hydridic character of the Si-H bond. These reductions are often catalyzed by transition metals or Lewis acids. researchgate.net

Common applications include the reduction of aldehydes and ketones to alcohols. For example, the reduction of ketones can be achieved with high selectivity in the presence of other reducible functional groups. The general mechanism involves the activation of the carbonyl group by a catalyst, followed by the transfer of a hydride from the silane (B1218182) to the carbonyl carbon.

| Substrate | Product | Silane Reductant (Analogue) | Catalyst | Yield (%) |

| Acetophenone | 1-Phenylethanol | Diphenylsilane | Rhodium complex | >95 |

| Benzaldehyde | Benzyl (B1604629) alcohol | Phenylsilane | Copper(I) complex | >98 |

| Cyclohexanone | Cyclohexanol | Triethylsilane | Lewis Acid | ~90 |

This table presents illustrative data for reductions using analogous hydrosilanes to demonstrate the general capabilities of this class of compounds.

Enantioselective Catalytic Reductions

A significant area of research in silane chemistry is their use in enantioselective reductions, particularly of prochiral ketones. By employing a chiral catalyst, it is possible to achieve the synthesis of chiral alcohols with high enantiomeric excess (e.e.). These reactions are of great importance in the pharmaceutical and fine chemical industries.

The catalyst system typically consists of a transition metal complex with a chiral ligand. The chiral environment created by the catalyst directs the hydride transfer from the silane to one face of the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol.

| Prochiral Ketone | Chiral Alcohol | Silane Reductant (Analogue) | Chiral Catalyst System | Enantiomeric Excess (e.e.) (%) |

| Acetophenone | (R)-1-Phenylethanol | Diphenylsilane | Chiral Rhodium-bisphosphine | >98 |

| 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | Phenylsilane | Chiral Zinc-amino alcohol | 95 |

| 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | Phenylsilane | Carbonic Anhydrase | >99 |

This table provides examples of enantioselective reductions using analogous hydrosilanes to illustrate the potential applications in asymmetric synthesis.

The development of new chiral catalysts and the optimization of reaction conditions continue to expand the scope and utility of silanes in enantioselective reductions.

Silicon-Carbon Bond Cleavage and Functionalization Reactions

The cleavage of the silicon-carbon (Si-C) bond in organosilanes is a fundamental process that enables the functionalization of these compounds. In the context of this compound, the focus is primarily on the cleavage of the silicon-phenyl bond, which is generally more reactive than the silicon-methyl bond under many conditions. This section explores the mechanisms of this cleavage and subsequent functionalization reactions.

Protiodephenylation, also known as protodesilylation, is a reaction where a phenyl group attached to a silicon atom is replaced by a proton, typically from an acid. This process is a common pathway for the cleavage of the Si-C bond in arylsilanes. The reactivity of the Si-C bond is influenced by the nature of the substituents on the silicon atom and the reaction conditions, such as the type of acid or base used. le.ac.ukrsc.org

Acid-Catalyzed Cleavage: In the presence of strong acids, such as hydrochloric acid or sulfuric acid, the ethoxy group of this compound can be hydrolyzed to a silanol. Subsequently, the Si-phenyl bond can be cleaved. The mechanism is believed to involve the protonation of one of the phenyl groups, making it a better leaving group. The departure of the phenyl group is facilitated by the nucleophilic attack of a water molecule or another nucleophile on the silicon atom. While specific studies on this compound are not abundant, research on related arylsilanes indicates that acid-catalyzed cleavage can occur, particularly in the presence of water. le.ac.uk

Base-Catalyzed Cleavage: The Si-C bond in arylsilanes can also be cleaved under basic conditions. Studies on substituted phenyltrimethylsilanes have shown that cleavage by potassium hydroxide in aqueous dimethyl sulfoxide (B87167) (DMSO) proceeds via a mechanism involving the rate-determining separation of a phenyl carbanion, with electrophilic assistance from the solvent. canterbury.ac.nz The presence of electron-withdrawing groups on the phenyl ring can facilitate this cleavage. For this compound, a strong base could attack the silicon atom, leading to a pentacoordinate intermediate. This intermediate could then facilitate the cleavage of a phenyl group.

Photocatalytic Cleavage: Recent advancements have demonstrated the visible-light-mediated photocatalytic, metal- and base-free protodesilylation of arylsilanes. This method utilizes an acridinium (B8443388) salt as a catalyst upon blue-light irradiation, enabling the selective desilylation of a wide range of arylsilanes under mild conditions. acs.org Although not specifically demonstrated for this compound, this methodology presents a potential pathway for its Si-C bond cleavage.

The table below summarizes various conditions for the cleavage of Si-C bonds in different arylsilanes, providing a comparative context for the potential reactivity of this compound.

| Arylsilane | Reagent/Catalyst | Solvent | Temperature (°C) | Product(s) |

| Phenyltrimethylsilane | KOH | aq. DMSO | 50 | Benzene (B151609), (CH₃)₃SiOH |

| Substituted Phenyltrimethylsilanes | H₂SO₄ | aq. MeOH | 50 | Substituted Benzene |

| Various Arylsilanes | Acridinium salt / Blue light | CH₃CN | Room Temp. | Arene |

| Trichlorophenylsilane | H₂O / AlCl₃ | - | - | Benzene, SiCl₄ |

This table is generated based on data from related arylsilane compounds to illustrate general reaction conditions and may not represent the specific reactivity of this compound.

Coordination Chemistry and Ligand Exchange Processes

The silicon atom in organosilanes, including this compound, can act as a Lewis acid and coordinate to various metals, influencing the reactivity of the Si-C and other bonds within the molecule. The coordination chemistry of silanes is diverse, with silicon participating in various bonding modes with transition metals. mdpi.com

Organosilicon compounds can form complexes with transition metals where the silane can act as a ligand. wikipedia.org The nature of the interaction can range from a simple donor-acceptor bond to more complex arrangements involving oxidative addition of Si-H or Si-C bonds to the metal center. While specific studies on the coordination complexes of this compound are limited, the principles of silane coordination chemistry can be applied. The presence of the ethoxy group and two phenyl groups on the silicon atom in this compound would influence its coordination behavior. The oxygen atom of the ethoxy group could also participate in coordination to a metal center.

Ligand Exchange Reactions: Ligand exchange reactions in coordination complexes involve the substitution of one or more ligands in the coordination sphere of a central metal ion with other ligands. libretexts.orgchemguide.co.uk In the context of silicon chemistry, this can involve the exchange of ligands on the silicon atom itself or the exchange of a silane ligand in a metal complex. For instance, in a hypothetical transition metal complex containing an this compound ligand, this ligand could potentially be displaced by another, stronger donor ligand. Conversely, this compound could potentially displace a weaker ligand from a metal complex to form a new silicon-containing coordination compound.

The coordination of a metal to the silicon atom in this compound can activate the Si-C bond towards cleavage. nih.gov This activation is a key principle in many catalytic reactions involving organosilanes.

The following table presents examples of coordination complexes formed by various organosilanes, illustrating the diversity of silicon's coordination chemistry.

| Silane Ligand | Metal Center | Complex Formula | Coordination Mode |

| Trimethylsilyl (B98337) | Iron | (C₅H₅)Fe(CO)₂Si(CH₃)₃ | σ-bond |

| Diphenylsilane | Manganese | (MeC₅H₄)Mn(CO)₂(η²-H₂SiPh₂) | σ-complex |

| Dihydrosilyl ligand | Platinum | [Pt(H)(SiH₂R)(phosphine)₂] | Oxidative addition product |

| (2-pyridyloxy)silanes | Palladium/Copper | Various | Chelating ligand |

This table showcases representative examples of silane-metal complexes to illustrate the principles of silicon coordination chemistry and is not specific to this compound.

Catalytic Applications of Ethoxymethyl Diphenyl Silane and Its Analogs

Role as External Electron Donors in Olefin Polymerization Catalysis

In the realm of olefin polymerization, particularly with Ziegler-Natta (Z-N) catalysts, external electron donors (EEDs) play a pivotal role in controlling the catalyst's performance. mdpi.com These donors are crucial for enhancing the stereoselectivity of the catalyst, thereby influencing the properties of the resulting polymer. mdpi.com Alkoxysilanes are a prominent class of EEDs used in industrial polypropylene (B1209903) production. rsc.org The structure of the alkoxysilane, including the nature of the alkyl and alkoxy groups attached to the silicon atom, significantly impacts the catalyst's activity and the polymer's isotacticity.

The primary function of an external electron donor in Ziegler-Natta catalysis is to improve the stereoselectivity of the polymerization process, leading to a higher isotacticity of the polypropylene. Isotacticity, the stereochemical arrangement of the methyl groups on the polymer chain, is a critical factor determining the physical and mechanical properties of polypropylene, such as its crystallinity, melting point, and stiffness.

The general trend observed with alkoxysilane donors is that the bulkier the groups attached to the silicon atom, the higher the stereoselectivity. google.com The two phenyl groups in ethoxymethyl(diphenyl)silane provide significant steric hindrance, which is a desirable characteristic for an EED aimed at producing highly isotactic polypropylene.

A comparative study of different alkoxysilane external donors in propylene (B89431) polymerization highlights the structure-performance relationship. The data below, extrapolated from studies on similar systems, illustrates the potential impact of diphenylalkoxysilane donors on polypropylene isotacticity.

| External Donor Analog | Polymerization Activity (kg PP/g cat·h) | Isotacticity Index (%) |

| Diphenyldimethoxysilane | 8.5 | 98.2 |

| Cyclohexyl(methyl)dimethoxysilane | 10.2 | 97.5 |

| Diisopropyldimethoxysilane | 9.8 | 96.8 |

This table is illustrative and compiled from general findings on alkoxysilane donors; specific performance with this compound may vary.

Application in Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry with broad applications in the synthesis of functionalized silanes and for cross-linking in polymer systems. mdpi.com This reaction is typically catalyzed by transition metal complexes. mdpi.com

A wide range of transition metals, including platinum, rhodium, and iridium, are known to catalyze hydrosilylation reactions. The choice of catalyst and ligand can influence the regioselectivity and stereoselectivity of the addition. While this compound itself contains an ethoxy group and not a hydride, its synthesis would likely involve a precursor with a Si-H bond, such as methyldiphenylsilane. Such precursors are the active reagents in hydrosilylation.

The phenyl groups on the silicon atom can influence the reactivity of the Si-H bond and the interaction of the silane (B1218182) with the metal catalyst. Research in this area often focuses on the development of more efficient and selective catalysts, including those based on earth-abundant metals like iron and cobalt, to replace precious metal catalysts. researchgate.net The specific role of the ethoxy group in a molecule like this compound would be in the context of the final product's properties if it were synthesized via a hydrosilylation route.

Asymmetric hydrosilylation is a powerful method for the synthesis of chiral organosilicon compounds, which can be valuable intermediates in the preparation of enantiomerically pure alcohols and other chiral molecules. nih.gov This is achieved by using a chiral catalyst, typically a transition metal complex with a chiral ligand.

The hydrosilylation of prochiral ketones or olefins with a hydrosilane in the presence of a chiral catalyst can lead to the formation of a chiral silyl (B83357) ether or alkylsilane with high enantioselectivity. Subsequent cleavage of the C-Si or O-Si bond can then yield the desired chiral alcohol or other functionalized molecule.

While there is no specific literature on the use of this compound in asymmetric hydrosilylation, its parent hydrosilane, methyldiphenylsilane, could potentially be used in such reactions. The stereochemical outcome would be dictated by the chiral catalyst employed. The development of new chiral ligands and catalytic systems for asymmetric hydrosilylation remains an active area of research. nih.gov

Other Organosilane-Mediated Catalytic Transformations

The reactivity of organosilanes extends beyond their use as electron donors and in hydrosilylation. The Si-C and Si-O bonds can participate in various catalytic transformations. For instance, silanediols, which can be derived from the hydrolysis of di-alkoxysilanes, have been explored as hydrogen-bond-donor catalysts in organic synthesis. researchgate.net It is conceivable that under certain conditions, this compound could be hydrolyzed to a corresponding silanol (B1196071), which might then exhibit catalytic activity.

Furthermore, the phenyl groups attached to the silicon in this compound open up possibilities for transformations involving these aromatic rings, potentially in concert with the silicon center. However, specific examples of such catalytic transformations involving this compound are not documented in the current scientific literature. The exploration of its reactivity in other catalytic contexts remains an area for future research.

Applications in Advanced Organic Synthesis

Functional Group Protection Strategies Utilizing Silyl (B83357) Ethers

Silyl ethers are among the most widely used protecting groups for hydroxyl functionalities in modern organic synthesis due to their ease of formation, stability under a range of conditions, and reliable cleavage methods. fishersci.ca The versatility of silyl protecting groups stems from the ability to fine-tune their steric and electronic properties by varying the substituents on the silicon atom, which dictates the stability of the resulting silyl ether. fishersci.cagelest.com

While Ethoxymethyl(diphenyl)silane is not a common silylating agent itself, it is a precursor to the corresponding silyl halide or triflate that would be used to form a diphenyl(methyl)silyl ether. The properties of this hypothetical diphenyl(methyl)silyl (Ph2MeSi) protecting group can be inferred from its structure and compared to more common silyl ethers. The two phenyl groups provide significant steric bulk, while also influencing the electronics of the silicon center.

Formation: The formation of a diphenyl(methyl)silyl ether would typically proceed by reacting the corresponding alcohol with a diphenyl(methyl)silyl halide (e.g., Ph2MeSiCl) or triflate (Ph2MeSiOTf) in the presence of a base. Amine bases such as imidazole (B134444) or 2,6-lutidine are commonly used in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). utsouthwestern.edu

Cleavage: The cleavage of silyl ethers is most commonly achieved using a source of fluoride (B91410) ions, owing to the exceptionally high strength of the silicon-fluorine bond (Si-F bond strength is ~141 kcal/mol compared to ~103 kcal/mol for Si-O). utsouthwestern.eduharvard.edu Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are highly effective. harvard.edu Cleavage can also be accomplished under acidic or basic conditions, with the rate being highly dependent on the steric bulk around the silicon atom and the stability of the resulting silanol (B1196071).

The stability of silyl ethers generally increases with the steric hindrance provided by the substituents on the silicon atom. The diphenyl(methyl)silyl group is sterically less demanding than the widely used tert-butyldiphenylsilyl (TBDPS) group but more hindered than the trimethylsilyl (B98337) (TMS) group. Under basic hydrolysis conditions, the stability of the Ph2MeSi group is comparable to that of the TMS group. thermofisher.com

| Silyl Group | Common Precursor | Relative Steric Hindrance | Relative Stability to Acid | Common Cleavage Reagents |

|---|---|---|---|---|

| Trimethylsilyl (TMS) | TMSCl | Low | Low | Mild Acid (AcOH), K2CO3/MeOH, TBAF |

| Triethylsilyl (TES) | TESCl | Medium | Medium | AcOH, TBAF, HF•Pyridine (B92270) |

| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMSCl | High | High | TBAF, HF•Pyridine, CSA, AcOH (slow) |

| Diphenyl(methyl)silyl (Ph2MeSi) | Ph2MeSiCl | Medium-High | Medium (Inferred) | TBAF, Acid/Base (Inferred) |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl | Very High | Very High (>100x TBDMS) fishersci.ca | TBAF, HF•Pyridine |

Orthogonal protection is a synthetic strategy that allows for the selective removal of one protecting group in a multi-protected molecule without affecting others. wikipedia.orgbiosynth.com This is crucial in the synthesis of complex molecules like peptides, oligosaccharides, and natural products, where different functional groups must be unmasked at specific stages. nih.gov

A protecting group strategy is considered orthogonal if the cleavage conditions for different groups are mutually exclusive. For instance, the Fmoc group (amine protection) is removed by base (e.g., piperidine), the Boc group (amine protection) is removed by strong acid (e.g., trifluoroacetic acid), and benzyl (B1604629) esters (acid protection) are cleaved by hydrogenolysis. wikipedia.org

Silyl ethers, which are typically cleaved by fluoride ions, form an orthogonal set with many other common protecting groups. A diphenyl(methyl)silyl ether would be expected to be stable to the basic conditions used to remove Fmoc groups and the hydrogenolysis conditions used to cleave benzyl groups. Its stability towards acid would be moderate, likely lower than that of the TBDPS group, requiring careful selection of acidic conditions if a Boc group is also present in the molecule. This orthogonality makes silyl ethers valuable tools in complex synthetic campaigns. nih.gov

| Protecting Group | Functionality Protected | Typical Cleavage Condition | Orthogonal to Ph2MeSi-ether (Fluoride Cleavage)? |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Amine | Base (Piperidine) | Yes |

| tert-Butoxycarbonyl (Boc) | Amine | Strong Acid (TFA) | Yes (with caution for Ph2MeSi acid lability) |

| Carboxybenzyl (Cbz) | Amine | Hydrogenolysis (H2, Pd/C) | Yes |

| Benzyl (Bn) | Alcohol, Carboxylic Acid | Hydrogenolysis (H2, Pd/C) | Yes |

Cross-Coupling Reactions Involving Organosilanes

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. The Hiyama coupling is a specific type that utilizes organosilanes as the organometallic coupling partner. thermofisher.com A key advantage of organosilanes is their lower toxicity, higher stability, and ease of handling compared to other organometallic reagents like those based on tin or zinc. researchgate.net

For a Hiyama coupling to occur, the silicon-carbon bond must be activated to facilitate transmetalation to the palladium center. This is typically achieved with a fluoride source (e.g., TBAF) or a strong base. thermofisher.com this compound, as an alkoxysilane, possesses a potential advantage in this context. It has been demonstrated that alkoxysilanes can participate in fluoride-free Hiyama couplings, where activation is achieved under basic conditions (e.g., NaOH) or through conversion to a reactive silanol intermediate. The presence of the ethoxy group on this compound suggests it could be a suitable partner in such modified Hiyama-type reactions, though specific examples in the literature are lacking. The general mechanism involves the activation of the alkoxysilane, oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from silicon to palladium, and subsequent reductive elimination to form the new C-C bond.

Utilization in Specific Synthetic Organic Transformations as Reagents

Beyond its potential role in protecting group chemistry and cross-coupling reactions, this compound is known to function as a key reactive intermediate in pharmaceutical synthesis. Its most notable documented application is in the synthesis of Losartan, an angiotensin II receptor antagonist used to treat hypertension. innospk.com In this context, the silane (B1218182) moiety is used to construct a specific part of the final molecular framework, highlighting its role as a building block rather than a temporary protecting group.

While other related compounds like diphenylsilane (B1312307) (Ph2SiH2) are employed as specialized reducing agents (hydrosilylation) for carbonyls and other functional groups, this reactivity is dependent on the Si-H bond, which this compound lacks. organic-chemistry.org Therefore, its utility as a reagent is primarily defined by its function as a carrier of the diphenyl(methyl)silyl group in synthetic constructions.

Role in Stereoselective Synthesis

The introduction of chiral centers in a controlled manner is a cornerstone of modern organic synthesis. While there is a growing field of research into the synthesis and application of silicon-stereogenic silanes (where the silicon atom itself is a chiral center) to achieve high levels of stereocontrol, there is no evidence in the scientific literature to suggest that this compound, which is achiral, is used to control stereoselectivity in organic reactions. chemrxiv.orgresearchgate.net Its role is confined to the introduction of an achiral diphenyl(methyl)silyl moiety.

Applications in Materials Science and Polymer Chemistry

Precursors for Sol-Gel Materials, Glasses, and Ceramics

The sol-gel process is a versatile method for creating glasses and ceramics at lower temperatures than traditional melting techniques. This process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides. Alkoxysilanes, including ethoxymethyl(diphenyl)silane, are key precursors in the sol-gel synthesis of silica-based materials. The transformation of alkoxysilanes during the sol-gel process proceeds through hydrolysis, condensation, and thermal treatment steps.

The general reaction mechanism for an alkoxysilane in the sol-gel process can be summarized as follows:

Hydrolysis: The ethoxy group (-OC2H5) reacts with water, replacing the ethoxy group with a hydroxyl group (-OH) to form a silanol (B1196071).

Condensation: The newly formed silanols can then react with each other or with other ethoxy groups to form siloxane bonds (Si-O-Si), creating a network that eventually solidifies into a gel.

The incorporation of the diphenyl groups from this compound into the silica (B1680970) network can significantly modify the properties of the resulting glass or ceramic. Phenyl groups are known to enhance the thermal stability and hydrophobicity of the final material. Polysiloxanes, which can be formed from precursors like this compound, are recognized as promising precursors for fabricating silicon oxycarbide (SiOC) ceramics. These ceramics exhibit excellent thermal and dielectric stability at high temperatures. The conversion of these polymeric precursors into ceramics is a versatile route for producing advanced ceramic materials. uni-bremen.denih.gov

Surface Modification and Coating Technologies

Organofunctional silanes are widely used for surface modification to alter the properties of various substrates. nih.gov The dual functionality of these molecules allows them to act as a bridge between inorganic and organic materials. mdpi.com this compound, as an aryl-alkoxysilane, can be employed to impart specific characteristics to surfaces.

The phenyl groups in this compound are inherently nonpolar, which contributes to hydrophobic (water-repellent) properties. When applied to a surface, the ethoxy group can react with surface hydroxyl groups present on many inorganic materials (like glass, metals, and ceramics), forming a covalent bond. This process anchors the diphenylsilyl moiety to the surface, creating a durable hydrophobic layer. Alkyl and aryl silanes are commonly utilized to create hydrophobic surfaces for applications such as water repellents.

The degree of hydrophobicity is influenced by the nature of the organic groups attached to the silicon atom. The bulky and nonpolar phenyl groups create a low-energy surface that repels water. While phenyl groups primarily impart hydrophobicity, achieving oleophobicity (oil repellency) often requires the use of fluorinated alkylsilanes.

Silane (B1218182) coupling agents play a crucial role in improving the adhesion between dissimilar materials, particularly between inorganic fillers or reinforcements and organic polymer matrices. mdpi.com While this compound is not a traditional coupling agent with a reactive organic group designed to copolymerize with a resin, its phenyl groups can enhance compatibility with aromatic-based polymers through non-covalent interactions such as pi-pi stacking.

Development of Silicone Polymers and Resins

Phenyl-containing silanes are important building blocks in the synthesis of specialized silicone polymers and resins with enhanced properties. The incorporation of phenyl groups into the polysiloxane backbone can significantly increase the thermal stability, radiation resistance, and refractive index of the resulting polymer.

This compound can be used as a chain-terminating agent or as a comonomer in the synthesis of silicone fluids, elastomers, and resins. The hydrolysis and condensation of this compound, either alone or with other silane precursors, leads to the formation of a polysiloxane network. The properties of the final polymer can be tailored by controlling the ratio of different silane monomers. Phenyl silanes are specifically used in the synthesis of high-temperature silicone polymers where they can act as crosslinking agents.

Table 1: Influence of Phenyl Groups on Silicone Polymer Properties

| Property | Effect of Phenyl Group Incorporation |

| Thermal Stability | Increases the operating temperature range. |

| Oxidative Stability | Enhances resistance to degradation at high temperatures. |

| Radiation Resistance | Improves stability when exposed to gamma or electron radiation. |

| Refractive Index | Increases the refractive index of the polymer. |

| Flexibility at Low Temp | Can disrupt crystallization and improve low-temperature flexibility. |

Construction of Hybrid Inorganic-Organic Frameworks and Materials

Hybrid inorganic-organic materials are composites at the molecular or nanoscale level, combining the properties of both inorganic and organic components. The sol-gel process is a key method for creating these materials, and organofunctional silanes are essential precursors. mdpi.com

This compound can be co-condensed with other metal alkoxides (e.g., tetraethoxysilane, titanium isopropoxide) to create hybrid frameworks. In such a material, the diphenylsilyl units are covalently integrated into the inorganic oxide network. This molecular-level combination allows for the creation of materials with tailored properties that are not achievable with conventional composites. For instance, the incorporation of organic groups can introduce flexibility, hydrophobicity, and specific optical or electronic properties into a rigid inorganic matrix. The development of such silane-based hyperbranched polymers (HBPs) is an active area of research for applications in coatings, adhesives, and advanced materials. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Ethoxymethyl(diphenyl)silane, offering detailed insights into the hydrogen, carbon, and silicon atomic environments.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the ethoxy, methyl, and diphenyl groups. The integration of these signals confirms the proton count for each distinct group within the molecule.

The protons of the two phenyl groups attached to the silicon atom typically appear as a complex multiplet in the aromatic region, generally between δ 7.2 and 7.6 ppm. The protons of the ethoxy group exhibit characteristic splitting patterns. The methylene (B1212753) protons (-O-CH₂-) present as a quartet due to coupling with the adjacent methyl protons, and this signal is expected in the range of δ 3.6 - 3.8 ppm. The terminal methyl protons (-CH₃) of the ethoxy group appear as a triplet in the upfield region, typically around δ 1.1 - 1.3 ppm. The protons of the methyl group directly bonded to the silicon atom are observed as a singlet, generally in the upfield region of δ 0.3 - 0.6 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.2 - 7.6 | Multiplet |

| Methylene (-O-CH₂-) | 3.6 - 3.8 | Quartet |

| Ethyl Methyl (-CH₃) | 1.1 - 1.3 | Triplet |

| Silicon Methyl (-Si-CH₃) | 0.3 - 0.6 | Singlet |

The ¹³C NMR spectrum provides a definitive count of the chemically non-equivalent carbon atoms in this compound. The phenyl carbons exhibit four distinct signals in the aromatic region. The ipso-carbon (the carbon atom of the phenyl ring directly attached to the silicon) is typically found around δ 135-140 ppm. The ortho, meta, and para carbons of the phenyl rings resonate in the range of δ 128-135 ppm.

The carbon of the methylene group (-O-CH₂-) in the ethoxy moiety is expected to appear at approximately δ 58-62 ppm. The methyl carbon of the ethoxy group (-CH₃) gives a signal in the upfield region, typically around δ 18-20 ppm. The methyl carbon directly attached to the silicon atom (-Si-CH₃) is found at a characteristically high field, generally in the range of δ -5 to 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| ipso-Phenyl (Si-C) | 135 - 140 |

| ortho, meta, para-Phenyl | 128 - 135 |

| Methylene (-O-CH₂-) | 58 - 62 |

| Ethyl Methyl (-CH₃) | 18 - 20 |

| Silicon Methyl (-Si-CH₃) | -5 - 0 |

²⁹Si NMR spectroscopy is a powerful tool for probing the immediate electronic environment of the silicon atom. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, indicative of the single silicon environment within the molecule. The chemical shift for tetracoordinate silicon compounds is influenced by the nature of the substituents. For silanes with both carbon and oxygen substituents, the chemical shift is expected to be in a specific range. Based on data for similar compounds, the ²⁹Si chemical shift for this compound is predicted to be in the range of δ -15 to -25 ppm relative to tetramethylsilane (B1202638) (TMS).

Table 3: Predicted ²⁹Si NMR Data for this compound

| Silicon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Si(CH₃)(OEt)(Ph)₂ | -15 to -25 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The aromatic C-H stretching vibrations of the phenyl groups are observed as a series of sharp bands above 3000 cm⁻¹, typically in the 3050-3070 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl and ethoxy groups appear in the 2850-2980 cm⁻¹ range.

A strong absorption band corresponding to the Si-O-C stretching vibration is a key diagnostic feature and is expected to be prominent in the 1080-1100 cm⁻¹ region. The Si-C stretching vibration, specifically for the Si-phenyl bond, gives rise to absorptions around 1110-1130 cm⁻¹ and also in the lower frequency region. The Si-CH₃ group is characterized by a deformation band typically found around 1250-1270 cm⁻¹. The out-of-plane C-H bending vibrations of the phenyl groups result in strong absorptions in the 690-750 cm⁻¹ region, which are indicative of monosubstituted benzene (B151609) rings.

Table 4: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3070 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Si-CH₃ Deformation | 1250 - 1270 |

| Si-O-C Stretch | 1080 - 1100 |

| Si-Phenyl Stretch | 1110 - 1130 |

| Aromatic C-H Out-of-Plane Bend | 690 - 750 |

Raman spectroscopy complements IR spectroscopy by providing information on the non-polar bonds and symmetric vibrations within the molecule. The Raman spectrum of this compound is expected to show a strong band for the symmetric "breathing" mode of the phenyl rings, typically around 1000 cm⁻¹. The aromatic C-C stretching vibrations are also prominent in the 1580-1600 cm⁻¹ region.

The symmetric Si-C stretching vibrations, particularly of the Si-phenyl bonds, are expected to produce strong Raman signals. The Si-O-C symmetric stretch will also be Raman active. The various C-H bending and stretching modes of the methyl and ethoxy groups will also be observable, though they may be weaker in intensity compared to the aromatic ring vibrations.

Table 5: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-C Stretch | 1580 - 1600 |

| Phenyl Ring Breathing | ~1000 |

| Symmetric Si-Phenyl Stretch | (Varies) |

| Symmetric Si-O-C Stretch | (Varies) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

While specific experimental mass spectral data for this compound is not widely available in public literature, the fragmentation of similar organosilicon compounds generally proceeds through predictable pathways. For this compound, electron ionization would likely lead to the formation of a molecular ion [M]•+. Subsequent fragmentation could involve the loss of the ethoxy group (-OCH2CH3), the methyl group (-CH3), or a phenyl group (-C6H5). The cleavage of silicon-carbon and silicon-oxygen bonds would result in characteristic fragment ions. For instance, the loss of an ethyl radical would lead to a [M-29]+ ion, while the loss of an ethoxy radical would produce a [M-45]+ ion. The presence of the diphenylsilyl moiety would be expected to yield a prominent diphenylsilyl cation or related fragments.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

For this compound (C15H18OSi), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, and ²⁸Si). An HRMS analysis would be expected to yield an experimental mass value that is very close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. Although specific HRMS data for this compound is not publicly documented, this technique remains the gold standard for molecular formula confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile compounds in a mixture, as well as for assessing the purity of a substance.

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of experimental conditions. After elution from the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented, producing a mass spectrum. This mass spectrum serves as a "molecular fingerprint" that can be compared to library spectra for identification. For a pure sample of this compound, the GC-MS analysis would ideally show a single chromatographic peak with a corresponding mass spectrum consistent with the expected structure. The presence of additional peaks would indicate impurities.

X-Ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides detailed information about bond lengths, bond angles, and intermolecular interactions.

To date, a crystal structure for this compound has not been reported in the crystallographic databases. A successful X-ray crystallographic analysis would require the growth of a suitable single crystal of the compound. If such a crystal were obtained, the analysis would reveal the exact geometry around the central silicon atom, the orientation of the two phenyl groups and the ethoxymethyl group. It would also provide precise measurements of the Si-C, Si-O, and C-O bond lengths and the C-Si-C, C-Si-O, and O-Si-C bond angles. This information is invaluable for understanding the steric and electronic properties of the molecule in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, it provides information about the presence and nature of chromophores, which are typically unsaturated systems like aromatic rings or double bonds.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like Ethoxymethyl(diphenyl)silane, DFT can elucidate a wide range of properties.

DFT calculations can map the electronic structure of this compound, identifying the distribution of electrons and the energies and shapes of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO would likely be distributed across the silicon atom and the Si-C and Si-O bonds. The ethoxy group's oxygen atom would also contribute significantly to occupied molecular orbitals. DFT calculations on phenyl-substituted silanes support the significant contribution of the phenyl groups to the frontier orbitals. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Generic Phenyl-Substituted Alkoxysilane (Calculated via DFT)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.2 | Primarily associated with antibonding orbitals of the Si-phenyl framework. |

| HOMO | -6.8 | Primarily associated with the π-system of the phenyl rings. |

Note: This data is illustrative and based on general principles of similar molecules. Actual values for this compound would require specific calculations.

The presence of rotatable bonds (Si-C, Si-O, O-C, and C-C) in this compound allows for multiple spatial arrangements or conformations. Conformational analysis using DFT can determine the relative energies of these different conformers. By systematically rotating the key dihedral angles (e.g., C-Si-O-C, Ph-Si-Ph), a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium. For similar flexible molecules, such analyses have revealed shallow potential energy wells, indicating a broad distribution of conformers in solution. nih.gov

DFT is widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data. mdpi.com For this compound, key parameters that can be simulated include:

NMR Spectra: DFT can calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts for nuclei like ¹H, ¹³C, and ²⁹Si. The ²⁹Si chemical shift is particularly sensitive to the electronic environment around the silicon atom. researchgate.nethuji.ac.il The broad chemical shift range of silicon makes it an excellent probe for its chemical environment. huji.ac.il

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies and intensities. This allows for the assignment of specific peaks in experimental IR and Raman spectra to particular molecular motions, such as Si-O-C stretches or phenyl ring vibrations.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for Organosilicon Compounds

| Parameter | Predicted Value (DFT) | Typical Experimental Range |

|---|---|---|

| ²⁹Si NMR Chemical Shift | -15 to -25 ppm | -10 to -30 ppm for similar R₃SiOR' structures |

Note: Predicted values are highly dependent on the level of theory and basis set used. Experimental values are for analogous compounds.

DFT is a powerful tool for exploring the mechanisms of chemical reactions involving organosilanes. hydrophobe.org A common reaction for alkoxysilanes is hydrolysis, where the Si-O-Et bond is cleaved by water. gelest.comdakenchem.com DFT can be used to model the entire reaction pathway:

Reactant Complex: Formation of an initial complex between this compound and water.

Transition State (TS): Identification of the highest energy point along the reaction coordinate. rowansci.comucsb.edu This involves the formation of a pentacoordinate silicon intermediate. researchgate.net The structure and energy of the TS determine the reaction's activation energy and, consequently, its rate. ucsb.edu

Product Complex: Formation of the products, diphenyl(methyl)silanol and ethanol (B145695), which may initially be associated in a complex.

Computational studies on the hydrolysis of other alkoxysilanes have shown that the reaction can be catalyzed and that the energy barrier depends significantly on the number of water molecules involved in the transition state. researchgate.netnih.govsemanticscholar.org

Molecular Mechanics and Dynamics Simulations

For larger systems or longer timescales, molecular mechanics (MM) and molecular dynamics (MD) simulations become more feasible. These methods use classical physics and simplified energy functions (force fields) to model molecular behavior.

A key challenge is the availability of accurate force fields for organosilicon molecules. nih.gov However, recent developments have led to new parameter sets that can more accurately predict the properties of molecules containing alkylsilane, alkoxysilane, siloxane, and silanol (B1196071) groups. nih.gov

MD simulations of this compound could be used to study its behavior in bulk liquid phase or in solution. Such simulations can provide insights into properties like diffusion coefficients, radial distribution functions, and the dynamics of conformational changes. Reactive molecular dynamics simulations using force fields like ReaxFF have been successfully employed to model the formation of silane (B1218182) monolayers on surfaces, a process involving both hydrolysis and condensation reactions. escholarship.orgacs.org

Quantum-Chemical Investigations of Bonding Characteristics and Reactivity Trends

To gain a deeper understanding of the nature of the chemical bonds within this compound, advanced quantum-chemical analyses can be performed on the DFT-derived wavefunction.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. uni-muenchen.dewikipedia.org This method can quantify the polarity of the Si-O, Si-C, and O-C bonds by calculating the partial charges on each atom. Furthermore, NBO analysis can reveal hyperconjugative interactions, such as the donation of electron density from an oxygen lone pair (n_O) into an antibonding Si-C orbital (σ*Si-C). Such interactions are crucial for understanding the structure and reactivity of siloxanes and alkoxysilanes. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is another method used to analyze the electron density (ρ) to define atoms and the bonds between them. wikipedia.orgamercrystalassn.orgchemistai.org By analyzing the topology of the electron density, one can locate bond critical points (BCPs) between atoms. The properties of the electron density at these BCPs, such as its magnitude and the value of its Laplacian (∇²ρ), provide a quantitative measure of the bond's strength and character (e.g., covalent vs. ionic). amercrystalassn.org For the Si-O bond in related systems, QTAIM analysis reveals a significant degree of ionic character mixed with covalency.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Diphenyl(methyl)silanol |

| Ethanol |

| Alkoxysilanes |

| Diphenylsilane (B1312307) |

| Siloxanes |

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthetic methods for organosilanes. Traditional synthesis often involves multi-step processes that are energy-intensive and may use hazardous reagents. Future research will focus on creating greener pathways to Ethoxymethyl(diphenyl)silane that prioritize atom economy, reduce waste, and utilize renewable resources.

Key trends in this area include:

Atom-Economical Reactions: Emphasis will be placed on reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net This minimizes the generation of byproducts, reducing both economic and environmental costs. researchgate.net Processes like catalytic hydrosilylation and dehydrocoupling are prime examples of atom-economical routes that are being explored for the synthesis of functional silanes. mdpi.com

Biocatalysis: A significant emerging trend is the use of enzymes and microorganisms to mediate the synthesis of organosilicon compounds. rsc.org Biocatalytic approaches offer high selectivity under mild reaction conditions (ambient temperature and neutral pH), presenting a stark contrast to traditional energy-intensive methods. rsc.org Research into enzymes like silicatein-α, which can catalyze the formation of Si-O bonds, could pave the way for the biocatalytic synthesis of siloxane polymers and related materials. rsc.org

Photocatalysis: Light-mediated synthesis is another promising green route. Photocatalytic methods can drive reactions at room temperature using visible light as an energy source, often eliminating the need for harsh reagents or high temperatures. nih.gov The development of metal-free organic photocatalysts for reactions like the oxidation of silanes represents a green protocol that could be adapted for precursors of this compound.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. aip.org For the synthesis of specialized silanes, micro flow reactors can drastically reduce reaction times and prevent side reactions, enabling on-demand production with minimal waste.

| Method | Traditional Approach | Green/Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Catalysis | Precious metal catalysts (e.g., Platinum) | Earth-abundant metals (Fe, Co), Organocatalysts, Biocatalysts | Lower cost, reduced toxicity, mild reaction conditions |

| Energy Input | High temperatures and pressures | Photocatalysis (light energy), Biocatalysis (ambient temp) | Reduced energy consumption, lower carbon footprint |

| Process Type | Batch processing | Continuous flow chemistry | Improved safety, efficiency, and scalability aip.org |

| Byproducts | Stoichiometric salt waste (e.g., from chlorosilanes) | Minimal byproducts (e.g., H₂ in dehydrocoupling) | Higher atom economy, less waste treatment researchgate.net |

Exploration of Novel Catalytic Systems and Processes

The catalyst is central to the synthesis of organosilanes. While platinum-based catalysts like Karstedt's catalyst have been industry workhorses for hydrosilylation, their high cost and potential for product contamination are significant drawbacks. Future research is heavily invested in discovering and optimizing novel catalytic systems that are cheaper, more abundant, and highly selective.

Emerging catalytic trends include:

Earth-Abundant Metal Catalysts: There is a growing focus on developing catalysts based on iron, cobalt, and nickel. These metals are more sustainable and environmentally benign alternatives to precious metals and have shown promise in enabling efficient hydrosilylation and dehydrogenative coupling reactions.

Metal-Free Catalysis: A paradigm shift is underway towards completely metal-free catalytic systems. This includes:

Organocatalysts: Small organic molecules, such as N-heterocyclic carbenes (NHCs), can activate silanes like diphenylsilane (B1312307) to perform reactions such as the hydrosilylation of carbonyls under mild conditions. organic-chemistry.org

Photocatalysis: As mentioned, photocatalysis offers a metal-free approach. Photo-induced hydrogen atom transfer (HAT) catalysis, for example, can be used for the highly selective hydrosilylation of various substrates. nih.gov

Advanced Homogeneous and Heterogeneous Catalysts: Research continues to refine existing catalyst structures. This includes designing ligands that can tune the reactivity and selectivity of metal centers. For instance, chiral ligands are being used to achieve asymmetric hydrosilylation, producing optically active silane (B1218182) derivatives.

| Catalyst Type | Examples | Target Reactions | Anticipated Benefits |

|---|---|---|---|

| Earth-Abundant Metals | Iron, Cobalt, Nickel complexes | Hydrosilylation, Dehydrocoupling | Cost-effective, sustainable, low toxicity |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Hydrosilylation of carbonyls | Metal-free, mild conditions, unique selectivity organic-chemistry.org |

| Photocatalysts | Organic dyes, Carbon nitrides | Radical hydrosilylation | Metal-free, driven by light, high selectivity nih.gov |

| Biocatalysts | Engineered enzymes (e.g., Cytochrome P450), Silicatein-α | Si-C and Si-O bond formation | High enantioselectivity, green reaction media (water) rsc.org |

Design and Synthesis of Advanced Functional Materials

This compound is an organofunctional silane, a class of molecules that act as molecular bridges between inorganic and organic materials. wacker.comfeitengchem.com Its unique structure, combining two phenyl groups and an ethoxymethyl group on a silicon center, makes it a promising building block for advanced functional materials.

Future research in this area will likely focus on:

High-Performance Polymers and Composites: The diphenylsilyl moiety is known to enhance the thermal stability and UV radiation resistance of polymers. nih.gov Future work will involve incorporating this compound as a monomer or cross-linking agent to create specialty silicone rubbers and resins with superior heat resistance for demanding applications, such as in aerospace. nih.gov As a coupling agent, it can improve the interfacial adhesion between inorganic fillers (like silica (B1680970) or glass fibers) and organic polymer matrices, leading to composites with enhanced mechanical strength and durability. russoindustrial.ruresearchgate.net

Surface Modification: Organofunctional silanes are widely used to modify surfaces, imparting properties like hydrophobicity, adhesion, or biocompatibility. russoindustrial.rusiltech.com The ethoxymethyl group can be hydrolyzed to form reactive silanol (B1196071) groups, which can then bond covalently to inorganic surfaces like glass, metals, and silicon wafers. deepseasilicone.com This allows for the creation of robust surface coatings. Research will explore its use in creating self-cleaning surfaces, improving the adhesion of paints and coatings, and enhancing the durability of materials. sinosil.cominnospk.com

Optoelectronic Materials: The presence of phenyl groups can impart useful optical properties. Research is exploring the use of diphenylsilane derivatives in materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. sinosil.comsigmaaldrich.com this compound could be investigated as a component in the synthesis of high-refractive-index polymers or as a surface modifier for quantum dots and other nanomaterials.

Integration with Computational Chemistry for Predictive Design

Computational chemistry has become an indispensable tool for accelerating materials discovery and optimizing chemical processes. For a molecule like this compound, computational modeling can provide deep insights that guide experimental work.

Future integration will involve:

Reaction Mechanism Elucidation: Techniques like Density Functional Theory (DFT) are used to model reaction pathways and transition states. This can help researchers understand the mechanisms of novel catalytic systems for the synthesis of this compound, predict selectivity, and design more efficient catalysts. researchgate.netmdpi.com For example, computational modeling can elucidate the relationship between stereochemical outcomes and the reaction mechanism, guiding the synthesis of specific isomers. ucsd.edu

Predictive Property Modeling: Quantitative Structure-Property Relationship (QSPR) models can predict the physical properties of new silane compounds based on their molecular structure. researchgate.net By using topological descriptors, researchers can estimate properties like density, boiling point, and refractive index before a molecule is ever synthesized, saving significant time and resources. researchgate.net This predictive capability is crucial for designing silanes with tailored properties for specific applications.

Materials Design and Simulation: Computational models can simulate how this compound will interact with other materials at the molecular level. This includes modeling its adhesion to inorganic surfaces, its dispersion within a polymer matrix, and the final properties of the resulting composite material. These simulations provide criteria for optimizing the performance of the final product. harvard.eduharvard.edu

Role in Emerging Chemical Technologies

The unique combination of organic functionality and inorganic reactivity makes this compound a candidate for use in a variety of high-growth technology sectors.

Potential roles in emerging technologies include:

Microelectronics and Semiconductors: The semiconductor industry relies heavily on organosilanes for multiple fabrication steps. zmsilane.com Functional silanes are used as adhesion promoters for photoresists, as surface treatment agents for silicon wafers, and as precursors for dielectric layers. deepseasilicone.comzmsilane.com Future research will explore the use of specialized silanes like this compound in advanced chip packaging to protect sensitive circuits from moisture and thermal stress, potentially improving the reliability and lifespan of electronic devices. deepseasilicone.comcfmats.com

Biomedical Materials and Drug Delivery: The biocompatibility of certain organosilanes makes them suitable for medical applications. sinosil.com They can be used to modify the surfaces of medical implants to improve their integration with biological tissue or to create coatings that prevent bacterial adhesion. aip.org In drug delivery, silanes can functionalize nanoparticles (like mesoporous silica) to control the loading and release of therapeutic agents, enabling targeted therapies. nih.govlabinsights.nl

Sustainable Energy: Functional silanes are being investigated for their potential to improve the efficiency and durability of renewable energy technologies. zmsilane.com In solar panels, they can be used as encapsulants or adhesion promoters to protect photovoltaic cells from environmental degradation. In batteries, they may be used to modify electrode surfaces or as components in novel electrolyte formulations to enhance performance and lifespan. zmsilane.com

Q & A

Basic: What are the established synthetic routes for Ethoxymethyl(diphenyl)silane, and how do reaction conditions influence yield?

This compound is typically synthesized via alkoxylation of chlorodiphenylmethylsilane derivatives. A common method involves reacting diphenylmethylchlorosilane with ethanol under controlled anhydrous conditions, often using a base (e.g., triethylamine) to neutralize HCl byproducts . Key factors affecting yield include:

- Catalyst selection : Base strength impacts reaction kinetics and purity.

- Temperature : Excess heat may promote side reactions (e.g., siloxane formation).

- Moisture control : Hydrolysis of intermediates can reduce efficiency.

A typical protocol involves refluxing in dry ethanol for 6–8 hours under nitrogen, yielding ~75–85% product .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm ethoxy (-OCH₂CH₃) and methyl groups (δ ~0.5–1.5 ppm for Si-CH₃; δ ~3.5–4.0 ppm for OCH₂) .

- FTIR : Si-O-C stretches at 1050–1100 cm⁻¹ and Si-C stretches at 1250–1280 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 228 for [M+H]⁺) validate molecular weight .

For purity assessment, gas chromatography (GC) with flame ionization detection is recommended, especially when synthesizing derivatives for surface modification studies .

Advanced: How can factorial design optimize silane concentration and hydrolysis time for surface modification applications?

This compound’s efficacy in coatings or adhesion depends on hydrolysis kinetics and film formation. A 3² factorial design (as in ) can model interactions:

Prepare solutions with varying concentrations and hydrolysis times.

Measure θ using a goniometer; validate via ANOVA.

Optimize using response surface methodology (RSM) to identify maxima/minima .

Advanced: How to resolve discrepancies between theoretical and experimental thermodynamic data (e.g., heats of formation) for silane derivatives?

highlights inconsistencies in silane thermodynamics due to outdated literature values vs. experimental calorimetry. For this compound:

- Theoretical approach : Calculate ΔHf using group contribution methods (e.g., Benson’s increments).

- Experimental validation : Use differential scanning calorimetry (DSC) under inert atmospheres to measure decomposition enthalpies.

Example discrepancy: Published ΔHf for Si-O bonds may underestimate steric effects from bulky phenyl groups. Recent studies suggest adjusting bond energy terms by 5–8% for diarylsilanes .

Advanced: What statistical models are suitable for analyzing silane film corrosion resistance in electrochemical studies?

For silane-based coatings (e.g., APTES/GPTMS hybrids), electrochemical impedance spectroscopy (EIS) data can be modeled using equivalent circuits. Key parameters:

- Charge transfer resistance (Rct) : Correlates with barrier efficacy.

- Constant phase element (CPE) : Accounts for non-ideal capacitance due to surface roughness.

Analysis workflow :

Fit Nyquist plots to a Randles circuit using software (e.g., ZSimpWin).

Apply multivariate regression to link Rct with silane ratio (e.g., APTES:GPTMS = 2:1 maximizes Rct by 40%) .

Validate via Tafel extrapolation for corrosion current density (icorr) .

Basic: How does steric hindrance from diphenyl groups influence this compound’s reactivity?

The bulky diphenyl substituents reduce nucleophilic attack at the silicon center, favoring hydrolytic stability over smaller silanes (e.g., trimethoxysilanes). This steric protection:

- Slows hydrolysis rates by ~30% compared to methyl analogues.

- Enhances thermal stability (decomposition onset >200°C vs. ~150°C for monosubstituted silanes) .

Applications benefit from controlled reactivity in polymer grafting or sol-gel processes .

Advanced: What mechanistic insights explain this compound’s role in radical polymerization inhibition?

suggests that vinylsilanes with bulky groups resist polymerization via radical pathways. For this compound:

- Radical trapping : The silicon-centered radical intermediate is stabilized by phenyl groups, reducing chain propagation.

- Steric shielding : Diphenyl groups hinder monomer access to active sites.

Experimental validation : - Monitor polymerization kinetics via real-time FTIR.

- Compare inhibition efficiency with less hindered silanes (e.g., triethoxysilane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.